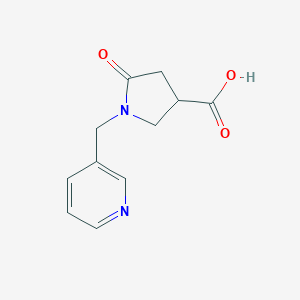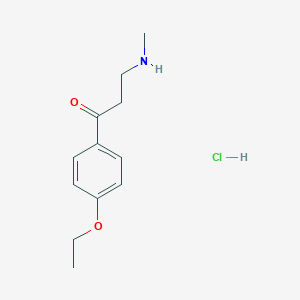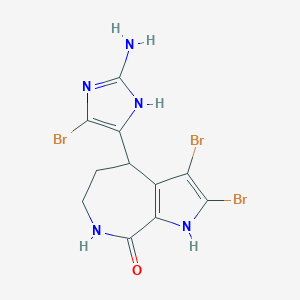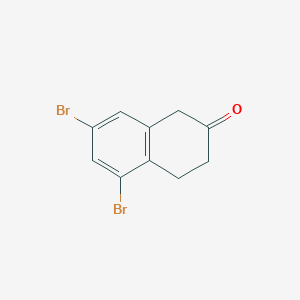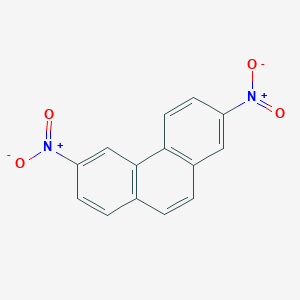
2,6-Dinitrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitrophenanthrene (2,6-DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C16H8N2O4 and a molecular weight of 296.24 g/mol. 2,6-DNP is a potent mutagen and carcinogen and has been extensively studied for its toxicological effects.
Mécanisme D'action
2,6-Dinitrophenanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Effets Biochimiques Et Physiologiques
2,6-Dinitrophenanthrene has been shown to induce DNA damage, chromosomal aberrations, and micronuclei in vitro and in vivo. It also induces oxidative stress, apoptosis, and inflammation in various cell types. In animal models, 2,6-Dinitrophenanthrene has been shown to induce tumors in the liver, lung, and skin.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dinitrophenanthrene is a potent mutagen and carcinogen and can be used as a positive control in mutagenicity assays. It is also a useful tool for studying the mechanism of carcinogenesis. However, its toxicity and carcinogenicity also pose a risk to researchers and require careful handling and disposal.
Orientations Futures
There are several areas of future research on 2,6-Dinitrophenanthrene. One area is the development of more sensitive and specific assays for detecting its mutagenic and carcinogenic effects. Another area is the identification of biomarkers for predicting its toxicity and carcinogenicity. Additionally, the use of 2,6-Dinitrophenanthrene as a tool for studying the mechanism of carcinogenesis can be expanded to include other types of cancer. Finally, the development of safer and more effective methods for handling and disposing of 2,6-Dinitrophenanthrene is also an important area of future research.
Conclusion:
2,6-Dinitrophenanthrene is a potent mutagen and carcinogen that is widely used in scientific research. Its toxicity and carcinogenicity pose a risk to researchers and require careful handling and disposal. However, its use as a tool for studying the mechanism of carcinogenesis and its potential for developing more sensitive assays and biomarkers make it an important compound for future research.
Méthodes De Synthèse
2,6-Dinitrophenanthrene can be synthesized by the nitration of phenanthrene using a mixture of nitric and sulfuric acids. The reaction yields a mixture of isomers, including 1,3-, 1,4-, 2,3-, and 2,6-Dinitrophenanthrene. The isomers can be separated by column chromatography or recrystallization.
Applications De Recherche Scientifique
2,6-Dinitrophenanthrene is widely used in scientific research as a model compound for studying the toxicity and mutagenicity of PAHs. It is used as a positive control in mutagenicity assays such as the Ames test and the micronucleus assay. It is also used to induce tumors in animal models for studying the mechanism of carcinogenesis.
Propriétés
Numéro CAS |
159092-69-0 |
|---|---|
Nom du produit |
2,6-Dinitrophenanthrene |
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
2,6-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-5-6-13-10(7-11)2-1-9-3-4-12(16(19)20)8-14(9)13/h1-8H |
Clé InChI |
RAIMVILTKHZBGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC2=C1C=CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
159092-69-0 |
Synonymes |
2,6-DINITROPHENANTHRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



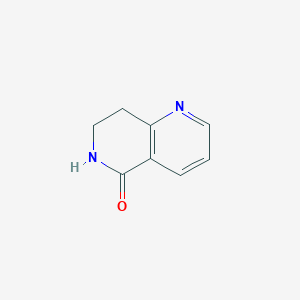
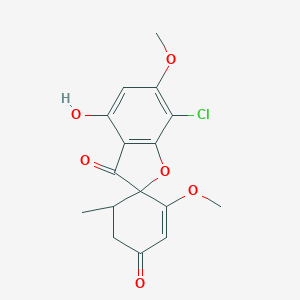
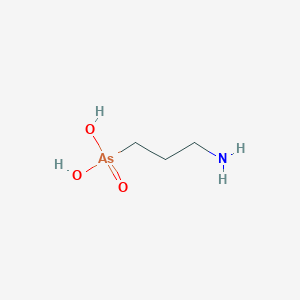
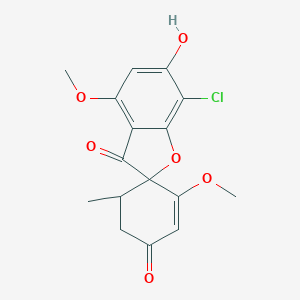
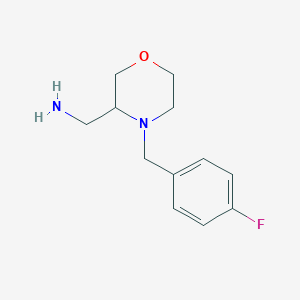
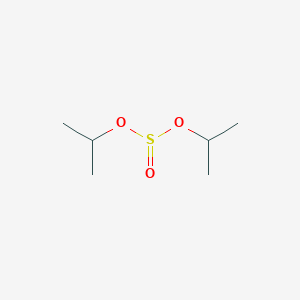
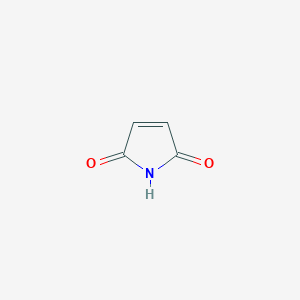
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
